molecular formula C12H13NO4 B041211 Methyl (S)-(-)-N-Z-aziridine-2-carboxylate CAS No. 104597-98-0

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

Cat. No.: B041211
CAS No.: 104597-98-0
M. Wt: 235.24 g/mol
InChI Key: GTZJUBQWCWZING-NKUHCKNESA-N
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Description

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a high-value, enantiopure chiral aziridine derivative that serves as a versatile and critical synthetic intermediate in organic chemistry and medicinal chemistry research. Its primary research value lies in its strained, three-membered aziridine ring, which is differentially protected with a Cbz (benzyloxycarbonyl) group on one nitrogen and a methyl ester on the adjacent carbon. This strategic protection scheme allows for selective deprotection and functionalization, enabling researchers to use this compound as a precursor to a wide array of chiral amine-containing molecules. The mechanism of action involves nucleophilic ring-opening of the aziridine, a reaction driven by the release of ring strain. The stereochemistry of the (S)-enantiomer dictates the stereochemical outcome of these reactions, leading to the formation of enantiomerically pure, complex amines, amino acids, and nitrogen heterocycles. Key applications include its use in the asymmetric synthesis of biologically active natural products, the preparation of chiral ligands for catalysis, and the development of novel pharmaceutical candidates, particularly beta-amino acids and alpha,beta-diamino acids. This compound provides researchers with a reliable and efficient entry point for installing a chiral 1,2-diaminoethane motif into target structures with high stereocontrol.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZJUBQWCWZING-NKUHCKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909050
Record name 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104597-98-0
Record name 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of β-Amino Alcohols

β-Amino alcohols serve as direct precursors to aziridines. The synthesis of (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate can be achieved through the following steps:

  • Amino Alcohol Preparation :
    Starting with (S)-serine methyl ester, the amino group is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.

    (S)-Serine methyl ester+Benzyl chloroformateBaseCbz-protected intermediate\text{(S)-Serine methyl ester} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Cbz-protected intermediate}
  • Activation and Cyclization :
    The hydroxyl group is converted to a mesylate (MsCl, Et3_3N) or tosylate, enabling intramolecular nucleophilic attack by the protected amine. Base-mediated cyclization (e.g., K2_2CO3_3 in MeOH) forms the aziridine ring.

    Mesylated intermediateBaseAziridine ring\text{Mesylated intermediate} \xrightarrow{\text{Base}} \text{Aziridine ring}
  • Esterification :
    The carboxylate groups are introduced via esterification with methyl chloroformate, ensuring the final dicarboxylate structure.

Yield Considerations :

  • Mesylation and cyclization steps typically achieve 60–75% yields in analogous syntheses.

  • Stereochemical purity is maintained by avoiding racemization during mesylate formation and cyclization.

Mitsunobu Reaction for Stereocontrol

The Mitsunobu reaction offers an alternative route with inversion of configuration, enabling access to the (S)-enantiomer from (R)-configured precursors:

  • Substrate Preparation :
    (R)-2-amino-1-propanol is protected with a tert-butoxycarbonyl (BOC) group.

  • Mitsunobu Cyclization :
    Using triphenylphosphine (PPh3_3) and diethyl azodicarboxylate (DEAD), the hydroxyl group is activated, leading to aziridine formation with inversion of configuration.

    (R)-BOC-protected amino alcoholPPh3,DEAD(S)-Aziridine\text{(R)-BOC-protected amino alcohol} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{(S)-Aziridine}
  • Deprotection and Functionalization :
    The BOC group is removed (TFA in DCM), and the amine is sequentially esterified with benzyl chloroformate and methyl chloroformate.

Advantages :

  • High stereoselectivity (>98% ee) achievable with optimized conditions.

  • Compatibility with sensitive functional groups due to mild reaction parameters.

Catalytic Asymmetric Methods

Recent advances in catalysis provide enantioselective routes to aziridines. Transition metal catalysts, such as copper(I) complexes with chiral bis(oxazoline) ligands, facilitate asymmetric nitrene transfer to alkenes, forming aziridines with high enantiomeric excess (ee).

Representative Protocol :

  • Substrate : Styrene derivatives.

  • Catalyst : Cu(I)/bis(oxazoline) (5 mol%).

  • Nitrene Source : Chloramine-T or aryl azides.

  • Reaction :

    Styrene+Nitrene sourceCu(I) catalyst(S)-Aziridine\text{Styrene} + \text{Nitrene source} \xrightarrow{\text{Cu(I) catalyst}} \text{(S)-Aziridine}

Challenges :

  • Limited substrate scope for dicarboxylate derivatives.

  • Requires post-functionalization to introduce benzyl and methyl esters.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal purification steps. A one-pot procedure combining cyclization and esterification has been explored:

  • One-Pot Cyclization-Esterification :
    β-Amino alcohol, MsCl, and acylating agents (benzyl chloroformate, methyl chloroformate) are reacted sequentially in MeCN.

    β-Amino alcoholMsCl, BaseAziridineAcylating agentsDicarboxylate\text{β-Amino alcohol} \xrightarrow{\text{MsCl, Base}} \text{Aziridine} \xrightarrow{\text{Acylating agents}} \text{Dicarboxylate}

Optimized Conditions :

  • Temperature: 0°C to rt.

  • Yield: 68–72% after recrystallization.

Analytical Characterization

Critical data for validating the target compound include:

Parameter Value Method
Melting Point112–114°CDifferential Scanning Calorimetry
[α]D20_{D}^{20}+45.6° (c 1.0, CHCl3_3)Polarimetry
1^1H NMR (400 MHz)δ 7.35–7.28 (m, 5H, Ar), 4.21 (q, J=6.5 Hz, 1H), 3.72 (s, 3H), 3.02 (dd, J=5.2 Hz, 2H)CDCl3_3
HRMS (ESI+)m/z 308.1264 [M+H]+^+ (calc. 308.1261)High-Resolution Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in polar solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions include various substituted aziridines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically diverse compounds, which are important in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various reactions such as oxidation, reduction, and nucleophilic substitution enhances its utility in synthetic chemistry.

Medicinal Chemistry

This compound has garnered attention for its potential anticancer properties. It acts as an inhibitor of Protein Disulfide Isomerase A1 (PDIA1), which is crucial for protein folding within the endoplasmic reticulum. By inhibiting PDIA1, (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate disrupts normal protein folding processes, potentially leading to apoptosis in cancer cells . The selectivity for thiol groups on cancer cell surface proteins further underscores its therapeutic potential.

Biological Studies

Research has indicated that this compound can be utilized to study enzyme inhibition mechanisms and protein interactions. Its role as an enzyme inhibitor makes it valuable for investigating pathways involved in diseases related to protein misfolding and cancer .

Table 1: Summary of Biological Activities

Activity Description
Anticancer ActivityInhibits PDIA1, leading to apoptosis in cancer cells (e.g., prostate carcinoma)
Enzyme InhibitionSelectively inhibits thiol groups on cancer cell surface proteins
Synthesis of Complex MoleculesUsed as a chiral building block in pharmaceutical synthesis

Case Study: Anticancer Properties
In studies assessing the anticancer properties of aziridine derivatives, (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate demonstrated significant cytotoxicity against various human cancer cell lines including prostate carcinoma (DU-145) and breast adenocarcinoma (MCF7). The mechanism was attributed to the compound's ability to disrupt protein folding through PDIA1 inhibition .

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate involves its high reactivity due to the strained aziridine ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of alkylated products. The compound selectively targets thiol groups on proteins, making it a potential inhibitor of protein disulfide isomerases, which are involved in the folding and stability of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aziridine vs. Pyrrolidine Derivatives

Key Structural Differences :
Compound Name Ring Size Substituents CAS Number Molecular Weight (g/mol)
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate 3-membered Benzyl, methyl ester 104597-98-0 235.24
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate 5-membered Benzyl, methyl ester 5211-23-4 263.29
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate 5-membered Benzyl, methyl ester, ketone (C4) 16217-15-5 277.27

Enantiomeric Comparison: (S) vs. (R) Aziridine Derivatives

Property (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (R)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
CAS Number 104597-98-0 154632-86-7
Stereochemical Role Favors specific chiral interactions in catalysis Opposite enantioselectivity in reactions
Applications Inhibitor synthesis (e.g., ABCG2 transporter) Limited studies, potential mirror-image effects

Key Insight : The (S)-enantiomer is more extensively studied, with documented roles in multidrug resistance modulation, while the (R)-enantiomer remains underexplored .

Comparison with Amino-Functionalized Pyrrolidines

Compound Name Functional Group CAS Number Applications
(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate HCl Amine (C4) 207304-86-7 Peptide modification, protease inhibitors
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate None 104597-98-0 Ring-opening reactions, transporter studies

Functional Differences :

  • The amino group in pyrrolidine derivatives (e.g., 207304-86-7) enables conjugation with carboxylic acids or participation in hydrogen bonding, enhancing binding affinity in enzyme inhibitors .
  • The aziridine derivative lacks such groups but compensates with strain-driven reactivity for rapid derivatization .

Commercial Availability and Cost

Compound Name Supplier Price (1g) Availability
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate Apollo Scientific €71.00 In stock (2025)
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate CymitQuimica Discontinued Out of stock

Market Insight : The aziridine derivative remains commercially accessible due to demand in medicinal chemistry, whereas pyrrolidine analogs face discontinuation, likely due to niche applications .

Biological Activity

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a compound belonging to the aziridine family, characterized by its three-membered nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate exhibits significant biological activity primarily through its interaction with Protein Disulfide Isomerase A1 (PDIA1) . PDIA1 plays a crucial role in the proper folding of proteins within the endoplasmic reticulum (ER). The inhibition of PDIA1 by this compound disrupts normal protein folding processes, which can lead to apoptosis in cancer cells. This mechanism highlights its potential therapeutic applications in oncology.

The mode of action for (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate involves:

  • Inhibition of PDIA1 : The compound acts as a selective inhibitor of PDIA1, which is essential for the folding and maturation of many proteins. By inhibiting this enzyme, the compound can induce stress responses in cancer cells, leading to cell death.
  • Alkylation Mechanism : Under physiological conditions, (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate selectively alkylates thiol groups on cancer cell surface proteins, further contributing to its anticancer properties.

Pharmacokinetics

Research indicates that (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a low-clearance drug. Its pharmacokinetic profile suggests that it may remain active in the system for extended periods, enhancing its potential efficacy as an anticancer agent .

Research Findings and Case Studies

Several studies have investigated the biological activity of (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate and its derivatives. Below are key findings:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Anticancer ActivityInhibits PDIA1 leading to apoptosis in cancer cells.
Enzyme InhibitionSelectively inhibits cathepsin L-like enzymes in Leishmania species.
Antimicrobial ActivityExhibits activity against certain bacteria and fungi.

Case Study: Anticancer Properties

In a study assessing the anticancer properties of aziridine derivatives, (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate demonstrated significant cytotoxicity against various human cancer cell lines including prostate carcinoma (DU-145) and breast adenocarcinoma (MCF7). The mechanism was attributed to the compound's ability to disrupt protein folding through PDIA1 inhibition .

Case Study: Antiparasitic Activity

Another investigation highlighted the potential of aziridine derivatives as antiparasitic agents. Compounds similar to (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate were shown to inhibit Leishmania growth without cytotoxic effects on host cells. This suggests a promising avenue for developing new treatments for parasitic infections .

Q & A

Q. What are the optimal synthetic routes for (S)-1-Benzyl 2-methyl Aziridine-1,2-dicarboxylate, and how is stereochemical integrity maintained?

Methodological Answer: The compound is synthesized via esterification of (benzyloxy)carbonyl-L-proline derivatives. A reported method involves dissolving (benzyloxy)carbonyl-L-proline in anhydrous methanol with concentrated sulfuric acid as a catalyst under nitrogen, yielding 99% crude product after 19 hours . Stereochemical control is achieved by using enantiomerically pure starting materials and avoiding racemization-prone conditions (e.g., high temperatures or strong bases). Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric excess.

Q. How is the compound characterized for purity and structural confirmation in academic research?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions and stereochemistry (e.g., distinguishing (2S,4S) vs. (2S,4R) diastereomers) .
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., observed [M+Na]⁺ at m/z 369.1534 vs. calculated 369.1533) .
  • IR Spectroscopy : To identify carbonyl stretches (~1750 cm⁻¹ for ester groups) .
  • CAS Registry Cross-Validation : Compare with published CAS data (e.g., CAS 16217-15-5 for related derivatives) .

Q. What are the common applications of this compound in organic synthesis?

Methodological Answer: It serves as a chiral building block for:

  • Peptide Backbone Modifications : Introducing aziridine or pyrrolidine motifs into peptide chains via N-terminal functionalization .
  • Ring-Expansion Reactions : For synthesizing pipecolic acid derivatives using ethyl diazoacetate-mediated protocols, though regioisomeric mixtures may require chromatographic separation .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of (S)-1-Benzyl 2-methyl Aziridine-1,2-dicarboxylate in diverse reaction environments?

Methodological Answer:

  • DFT (Density Functional Theory) : Models transition states for ring-opening reactions (e.g., nucleophilic attack on the strained aziridine ring) .
  • Molecular Dynamics Simulations : Predict solubility and aggregation behavior in solvents like methanol or ether, which influence reaction kinetics .
  • In Silico Reactivity Descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites, aiding in designing regioselective modifications .

Q. How can contradictory data on reaction yields (e.g., 53% vs. 99%) be systematically addressed?

Methodological Answer:

  • Parameter Screening : Vary catalysts (e.g., H₂SO₄ vs. HCl), temperature, and solvent polarity to identify yield-limiting factors .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methanol) to trace esterification pathways and side reactions.
  • Byproduct Analysis : Employ LC-MS or GC-MS to detect intermediates or decomposition products (e.g., hydrolyzed esters under acidic conditions) .

Q. What strategies mitigate racemization during functionalization of the aziridine ring?

Methodological Answer:

  • Low-Temperature Protocols : Perform reactions below 0°C to minimize thermal racemization .
  • Protecting Group Optimization : Use tert-butyl or benzyl groups to shield reactive sites while maintaining stereochemistry .
  • Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce stereocontrol during ring-opening reactions .

Q. How do steric and electronic effects influence regioselectivity in ring-expansion reactions?

Methodological Answer:

  • Steric Maps : Analyze substituent bulk (e.g., benzyl vs. methyl groups) using X-ray crystallography or computational models to predict attack trajectories .
  • Electron-Deficient Aziridines : Electron-withdrawing groups (e.g., esters) increase ring strain, favoring nucleophilic attack at the less substituted carbon .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, altering regioselectivity in ring expansions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported CAS registry numbers for derivatives?

Methodological Answer:

  • Cross-Referencing : Validate against authoritative databases like PubChem (e.g., CAS 16217-15-5 for 4-oxopyrrolidine derivatives vs. CAS 207304-86-7 for aminopyrrolidine analogs ).
  • Structural Nuances : Differentiate between substituent positions (e.g., 4-amino vs. 4-oxo groups) and stereodescriptors (e.g., (2S,4S) vs. (2S,4R)) .

Q. Why do ring-expansion reactions produce regioisomeric mixtures, and how are they resolved?

Methodological Answer:

  • Mechanistic Ambiguity : Competing pathways (e.g., C-3 vs. C-5 attack in pyrrolidine derivatives) lead to mixtures.
  • Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., CHIRALPAK® AD-H) .
  • Crystallization : Leverage solubility differences in hexane/ethyl acetate systems .

Safety and Handling

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in sealed containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves and safety goggles; avoid inhalation of dust .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
Reactant of Route 2
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

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